molecular formula C25H27N3O4S B11300533 Cyclopropyl(4-{2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone

Cyclopropyl(4-{2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone

Cat. No.: B11300533
M. Wt: 465.6 g/mol
InChI Key: ATBLCABNHSYKPT-UHFFFAOYSA-N
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Description

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a cyclopropane ring, a piperazine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps, including the formation of the cyclopropane ring, the piperazine ring, and the oxazole ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of each ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylcarbonyl)piperazine: This compound shares the cyclopropane and piperazine rings but lacks the oxazole ring and the sulfonyl group.

    1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: Similar in structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE is unique due to its combination of a cyclopropane ring, a piperazine ring, and an oxazole ring, along with the presence of a sulfonyl group. This unique structure gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

cyclopropyl-[4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H27N3O4S/c1-17-6-10-21(11-7-17)33(30,31)23-25(32-22(26-23)20-5-3-4-18(2)16-20)28-14-12-27(13-15-28)24(29)19-8-9-19/h3-7,10-11,16,19H,8-9,12-15H2,1-2H3

InChI Key

ATBLCABNHSYKPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)C5CC5

Origin of Product

United States

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